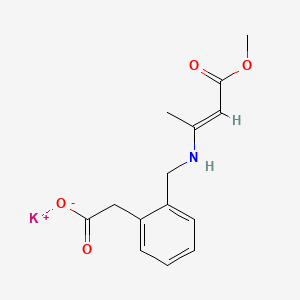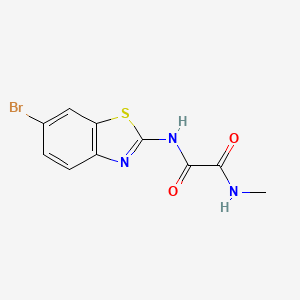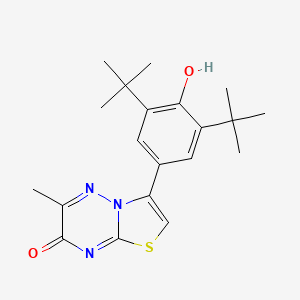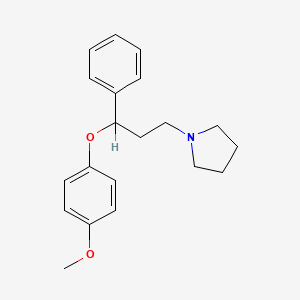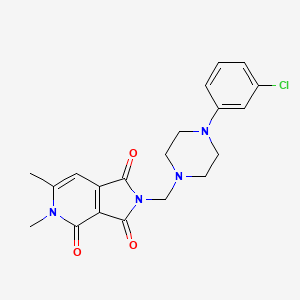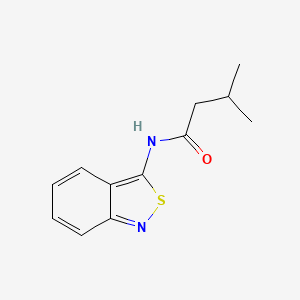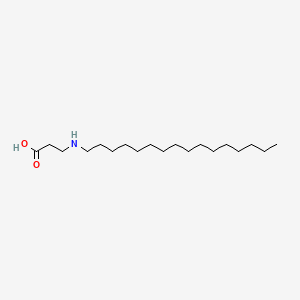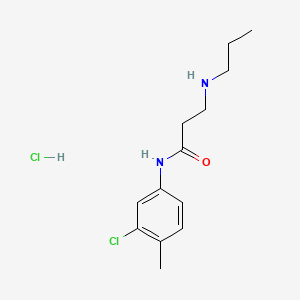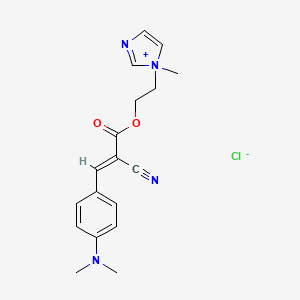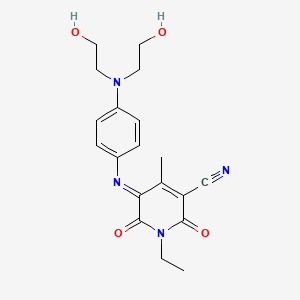
5-((4-(Bis(2-hydroxyethyl)amino)phenyl)imino)-1-ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-(Bis(2-hydroxyethyl)amino)phenyl)imino)-1-ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxonicotinonitrile is a complex organic compound characterized by its unique structure and potential applications in various fields. This compound features a combination of functional groups, including amino, imino, and nitrile groups, which contribute to its reactivity and versatility in chemical synthesis and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(Bis(2-hydroxyethyl)amino)phenyl)imino)-1-ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxonicotinonitrile typically involves multi-step reactions. One common approach is the condensation of 4-(Bis(2-hydroxyethyl)amino)benzaldehyde with ethyl cyanoacetate under basic conditions, followed by cyclization and oxidation steps to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-((4-(Bis(2-hydroxyethyl)amino)phenyl)imino)-1-ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-((4-(Bis(2-hydroxyethyl)amino)phenyl)imino)-1-ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxonicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 5-((4-(Bis(2-hydroxyethyl)amino)phenyl)imino)-1-ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Propiedades
Número CAS |
71093-01-1 |
|---|---|
Fórmula molecular |
C19H22N4O4 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
5-[4-[bis(2-hydroxyethyl)amino]phenyl]imino-1-ethyl-4-methyl-2,6-dioxopyridine-3-carbonitrile |
InChI |
InChI=1S/C19H22N4O4/c1-3-23-18(26)16(12-20)13(2)17(19(23)27)21-14-4-6-15(7-5-14)22(8-10-24)9-11-25/h4-7,24-25H,3,8-11H2,1-2H3 |
Clave InChI |
APJGETPRJOQUPF-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C(=C(C(=NC2=CC=C(C=C2)N(CCO)CCO)C1=O)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


